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Introduction

The CMeC-1 cell line, derived from a canine melanoma, serves as a valuable in vitro model for
studying melanoma tumorigenesis, evaluating novel therapeutic agents, and investigating the
complex signaling pathways involved in this aggressive cancer. These application notes
provide a detailed protocol for the successful culture and maintenance of the CMeC-1 cell line,
ensuring reproducibility and reliability of experimental results.

Cell Line Characteristics

Characteristic Description Reference
Cell Line Name CMeC-1 [1]
Synonyms CMeC1, C1 [1]

Species of Origin Canis lupus familiaris (Dog) [1]

Disease Canine Melanoma [1]
Morphology Spindle-shaped [2]
Doubling Time 37.7 £ 3.44 hours [11[3]
Tumorigenicity Yes, in nude mice. [2][3]
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Quantitative Data for Cell Culture

The following tables provide a summary of the quantitative parameters for the culture of CMeC-

1 cells. These are recommended starting points and may require optimization for specific

experimental conditions.

Table 1: Recommended Seeding Densities

Culture Vessel

Surface Area (cm?)

Recommended
Seeding Density

Total Cells per

(cellslcm?) Vessel
T-25 Flask 25 2.0x 104 5.0 x 105
T-75 Flask 75 2.0 x 104 1.5x10°
6-well Plate 9.5 2.0x 104 1.9x10°
24-well Plate 1.9 2.0x 104 3.8 x 10%
96-well Plate 0.32 2.0 x 104 6.4 x 103

Note: A general seeding density for neoplastic canine melanocytes is recommended at 2 x 104

cells/cm?[4].

Table 2: Expected Cell Yield at Confluency

Culture Vessel

Surface Area (cm?3)

Expected Cell Yield

Total Cell Yield per

(cellsicm?) Vessel
T-25 Flask 25 ~1.0 x 10° ~2.5x10°
T-75 Flask 75 ~1.0x 10° ~7.5 x 10°

Note: A typical yield for confluent mammalian cell lines is approximately 1 x 10> cells/cm?[5].

Experimental Protocols
Materials and Reagents
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o CMeC-1 cells

e Roswell Park Memorial Institute (RPMI) 1640 medium
o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 pg/mL Streptomycin)
e 0.25% Trypsin-EDTA solution

e Phosphate-Buffered Saline (PBS), Caz*/Mg?*-free

e Dimethyl sulfoxide (DMSO)

» Sterile cell culture flasks, plates, and pipettes

e Humidified incubator (37°C, 5% CO2)

¢ Inverted microscope

e Centrifuge

o Hemocytometer or automated cell counter

e Cryovials

Complete Growth Medium Preparation

e To a 500 mL bottle of RPMI 1640 medium, add 50 mL of FBS to a final concentration of 10%.

e Add 5 mL of Penicillin-Streptomycin solution to a final concentration of 100 U/mL Penicillin
and 100 pg/mL Streptomycin.

o Store the complete growth medium at 4°C.

Thawing of Cryopreserved CMeC-1 Cells

o Rapidly thaw the cryovial of CMeC-1 cells in a 37°C water bath until a small ice crystal
remains.
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» Wipe the outside of the vial with 70% ethanol.

» Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL
of pre-warmed complete growth medium.

o Centrifuge the cell suspension at 150 x g for 5 minutes.

o Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed
complete growth medium.

o Transfer the cell suspension to a T-75 flask.

e Incubate at 37°C in a humidified atmosphere with 5% CO..

Change the medium after 24 hours to remove any residual DMSO.

Subculturing CMeC-1 Cells

CMeC-1 cells should be subcultured when they reach 80-90% confluency.

Aspirate the culture medium from the flask.
e Wash the cell monolayer once with 5-10 mL of sterile PBS.

e Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer
is covered.

e |ncubate at 37°C for 3-5 minutes, or until the cells detach. Monitor detachment under an
inverted microscope.

e Once detached, add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.
o Gently pipette the cell suspension up and down to create a single-cell suspension.
o Perform a cell count using a hemocytometer or automated cell counter.

o Seed new flasks at the recommended seeding density (see Table 1). A general split ratio for
routine maintenance can range from 1:2 to 1:10, depending on the desired cell density and
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experimental timeline[6][7]. For a 1:5 split, for example, transfer 20% of the cell suspension
to a new flask of the same size and add the appropriate volume of fresh medium.

 Incubate the newly seeded flasks at 37°C in a humidified atmosphere with 5% CO-.

Cryopreservation of CMeC-1 Cells

o Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

o Perform a cell count and determine cell viability. Viability should be above 90% for optimal
cryopreservation.

o Centrifuge the cell suspension at 150 x g for 5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium
(90% FBS, 10% DMSO) at a concentration of 1-2 x 10° cells/mL[8].

e Aliquot 1 mL of the cell suspension into each cryovial.

o Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24
hours.

» For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

Signaling Pathways and Experimental Workflows
Wnt/B-catenin Signaling Pathway

The Wnt/B-catenin signaling pathway is crucial in development and is often dysregulated in
cancer. In the "off" state, 3-catenin is targeted for degradation by a destruction complex. Wnt
ligand binding to its receptor complex leads to the inactivation of this complex, allowing [3-
catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While
its activation in canine melanoma is considered rare, understanding this pathway remains
relevant.
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Caption: Canonical Wnt/p-catenin signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently activated
in cancer and plays a role in cell proliferation, survival, and invasion. Cytokines or growth
factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which then
phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and
activates the transcription of target genes. This pathway is a potential therapeutic target in
canine melanoma.
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Caption: STAT3 signaling pathway in cancer.
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Experimental Workflow: In Vitro Drug Screening

This workflow outlines a typical process for screening the efficacy of a new drug on the CMeC-
1 cell line.

Start: CMeC-1 Cell Culture

Seed CMeC-1 cells in
96-well plates

'

Incubate for 24h

Add serial dilutions of
Test Compound

Incubate for 72h

Perform Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Data Analysis:
Calculate 1C50

End: Determine Drug Efficacy
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Caption: In vitro drug screening workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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